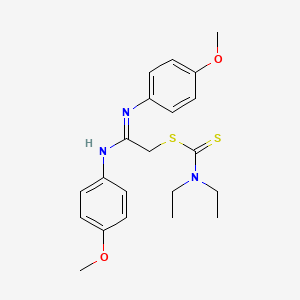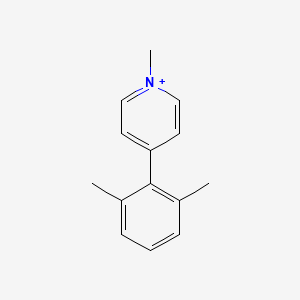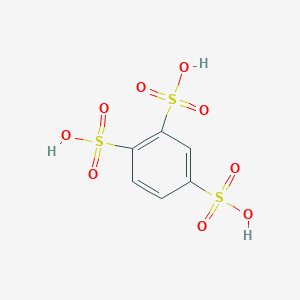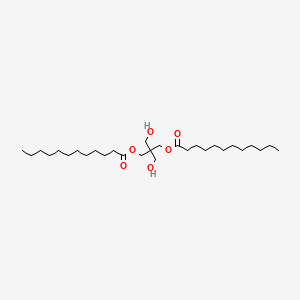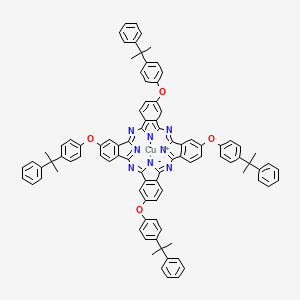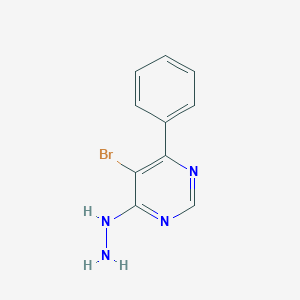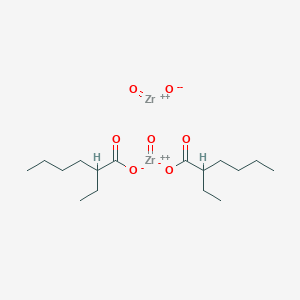
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium: is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure, which includes two zirconium atoms bridged by an oxygen atom and coordinated with 2-ethylhexanoate ligands. It is commonly used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium typically involves the reaction of zirconium alkoxides with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zr(OR)4+2-ethylhexanoic acid→Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium+by-products
Industrial Production Methods: In industrial settings, the production of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves large-scale reactions using high-purity zirconium alkoxides and 2-ethylhexanoic acid. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands such as acetates or chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.
Major Products:
Oxidation: Zirconium dioxide and organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Applications De Recherche Scientifique
Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance coatings, adhesives, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating catalytic reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Aluminum 2-ethylhexanoate: Similar in structure but contains aluminum instead of zirconium.
Bis-(2-ethylhexanoato-o)-mu-oxodizinc: Contains zinc as the central metal atom.
Bis-(2-ethylhexanoato-o)(propan-2-olato)aluminum: Another aluminum-based compound with a different ligand structure.
Uniqueness: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium is unique due to its zirconium core, which imparts distinct chemical and physical properties compared to its aluminum and zinc counterparts. The presence of zirconium allows for different reactivity patterns and applications, particularly in high-performance materials and biomedical research.
Propriétés
Numéro CAS |
22569-47-7 |
|---|---|
Formule moléculaire |
C16H30O7Zr2 |
Poids moléculaire |
516.85 g/mol |
Nom IUPAC |
2-ethylhexanoate;oxozirconium(2+);oxygen(2-) |
InChI |
InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2 |
Clé InChI |
BNHRTZZCRIUWLK-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
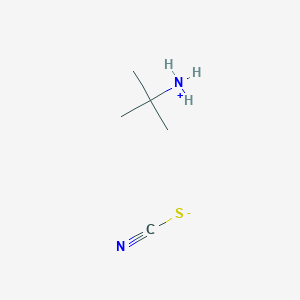
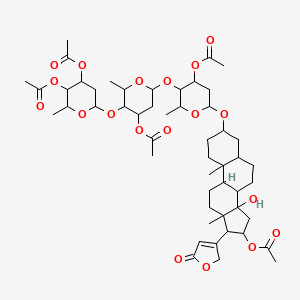
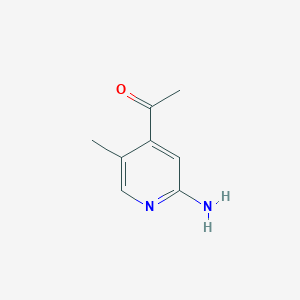
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
